1-Boc-5-Bromo-3-hydroxymethylindole

Kinase inhibition Anti-inflammatory SAR Src kinase

PROTAC & kinase inhibitor library synthesis demands building blocks with orthogonal handles & ambient stability. 1-Boc-5-Bromo-3-hydroxymethylindole (CAS 905710-14-7) provides: • C5-Br for Suzuki/Buchwald; C3-CH2OH for direct PROTAC linker esterification. • mp 105-107°C, room-temp storage: no cold chain, free-flowing for automated dispensing. • 5-Br isomer £21/g vs. 4-Br £156/g - ~7× cost saving for multi-gram library synthesis.

Molecular Formula C14H16BrNO3
Molecular Weight 326.19 g/mol
CAS No. 905710-14-7
Cat. No. B1462457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-5-Bromo-3-hydroxymethylindole
CAS905710-14-7
Molecular FormulaC14H16BrNO3
Molecular Weight326.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)CO
InChIInChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-6-10(15)4-5-12(11)16/h4-7,17H,8H2,1-3H3
InChIKeyLPXSZZFLLCBIJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-5-Bromo-3-hydroxymethylindole: Structural & Physicochemical Baseline


1-Boc-5-Bromo-3-hydroxymethylindole (CAS 905710-14-7) is a protected indole building block featuring a tert-butoxycarbonyl (Boc) group at N1, a bromine atom at C5, and a hydroxymethyl group at C3 . Its molecular formula is C₁₄H₁₆BrNO₃ (MW 326.19 g/mol), with a reported melting point of 105–107 °C, a density of 1.43 g/cm³, and a calculated LogP of 3.68 . The compound is classified as a Protein Degrader Building Block and is supplied at purities ranging from 95% to 98% by multiple vendors .

1-Boc-5-Bromo-3-hydroxymethylindole: Irreplaceable vs. Generic Analogs


Indole building blocks with similar molecular formulas are not functionally interchangeable. The 5-bromo regiochemistry, the presence of the 3-hydroxymethyl handle, and the N-Boc protection status each independently dictate reactivity, downstream synthetic compatibility, and biological profile. Replacing CAS 905710-14-7 with the 4-bromo regioisomer (CAS 914349-05-6) alters the vector of cross-coupling derivatization and removes the documented biological advantage of 5-bromo substitution over other positions [1]. Substituting with 1-Boc-5-bromoindole (CAS 182344-70-3), which lacks the 3-hydroxymethyl group, eliminates the primary synthetic handle for further elaboration . Using the unprotected 5-bromo-3-hydroxymethylindole (CAS 92557-51-2) forfeits the Boc-mediated chemoselectivity required for orthogonal deprotection strategies [2].

1-Boc-5-Bromo-3-hydroxymethylindole: Quantitative Differentiation from Analogs


5-Bromo Substitution Enhances Biological Activity

Structure–activity relationship (SAR) studies across brominated indole and isatin series consistently demonstrate that the 5-bromo substitution pattern yields superior biological activity compared to other regioisomers. In a comprehensive anti-inflammatory study of marine-derived brominated indoles, the position of the bromine atom on the benzene ring significantly affected activity, with the rank order 5-Br > 6-Br > 7-Br for inhibition of nitric oxide (NO), TNFα, and prostaglandin E₂ (PGE₂) production [1]. Independently, in a series of N-benzyl-indole derivatives evaluated as pp60(c-Src) tyrosine kinase inhibitors, compounds bearing 5-bromo substitution consistently exhibited enhanced potency relative to their non-brominated congeners [2]. A subsequent study on aminomethyl indole derivatives reported a Src kinase IC₅₀ of 102.6 ± 1.16 µM for a 5-bromo-substituted lead and concluded that 'the substitution feature at position 5 of the indole ring certainly plays an important role in both tyrosine kinase inhibition and antioxidant capacity' [3].

Kinase inhibition Anti-inflammatory SAR Src kinase NFκB inhibition

Cost Advantage over 4-Bromo Regioisomer

A direct price comparison from a single reputable vendor (Fluorochem) reveals that the 5-bromo regioisomer (CAS 905710-14-7) is substantially more economical than the 4-bromo regioisomer (CAS 914349-05-6) at every pack size. At the 1 g scale, the 5-bromo compound costs £21.00 vs. £156.00 for the 4-bromo analog, representing a 7.4-fold cost advantage . This price gap persists across larger pack sizes (10 g scale: £123.00 for 5-bromo vs. £1,551.00 for 4-bromo, a 12.6-fold difference), indicating that the cost disparity is not an artifact of small-scale packaging but reflects fundamental differences in synthetic accessibility and/or market demand for the two regioisomers .

Procurement cost Regioisomer pricing Synthetic intermediate sourcing

Elevated Melting Point for Solid-Phase Handling

The melting point of 1-Boc-5-Bromo-3-hydroxymethylindole is 105–107 °C, as reported by multiple independent sources including Chemblink, Chemsrc, and Fluorochem . This is 48–51 °C higher than that of 1-Boc-5-bromoindole (CAS 182344-70-3, mp 56–57 °C), the direct analog lacking only the 3-hydroxymethyl group . The elevated melting point is attributable to intermolecular hydrogen bonding involving the 3-CH₂OH moiety and correlates with the compound being a free-flowing crystalline solid at ambient temperature, whereas the 56–57 °C analog risks softening or partial melting during routine handling in warm laboratory environments. The 4-bromo regioisomer (CAS 914349-05-6) has no published melting point data, preventing users from validating its solid-state identity by a simple capillary measurement [1].

Crystalline handling Solid-phase synthesis Melting point differentiation Weighing accuracy

Room-Temperature Storage Stability

1-Boc-5-Bromo-3-hydroxymethylindole is specified for long-term storage at room temperature in a dry environment . In contrast, both the 4-bromo regioisomer (CAS 914349-05-6) and 1-Boc-5-bromoindole (CAS 182344-70-3) require storage at 2–8 °C [1]. The 3-formyl analog (CAS 325800-39-3) similarly mandates refrigerated storage at 2–8 °C . This storage advantage eliminates the need for refrigerated shipping, dedicated freezer space, and the risk of freeze–thaw cycling degradation during repeated use.

Storage conditions Cold-chain logistics Laboratory handling Long-term stability

Dual-Functional Architecture for Orthogonal Derivatization

The compound uniquely combines three functional elements on the indole scaffold: (i) an N-Boc protecting group for chemoselective nitrogen protection, (ii) a C5 bromine atom enabling Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald–Hartwig), and (iii) a C3 hydroxymethyl group providing a primary alcohol for esterification, etherification, oxidation to aldehyde, or conversion to a halide leaving group . The closest analog lacking the hydroxymethyl group, 1-Boc-5-bromoindole (CAS 182344-70-3, C₁₃H₁₄BrNO₂, MW 296.16), offers only one functionalizable position (C5-Br) beyond the protected nitrogen . The oxidized analog, 1-Boc-5-Bromo-3-formylindole (CAS 325800-39-3, C₁₄H₁₄BrNO₃, MW 324.17), provides a C3 aldehyde with different reactivity (nucleophilic addition, reductive amination) but lacks the alcohol's versatility in forming ether or ester linkages directly without prior reduction . The compound is explicitly categorized as a Protein Degrader Building Block by multiple vendors, indicating its utility in constructing PROTAC heterobifunctional molecules where the hydroxymethyl group serves as a linker attachment point [1].

Orthogonal functionalization Cross-coupling PROTAC linker Synthetic handle

1-Boc-5-Bromo-3-hydroxymethylindole: Preferred Application Scenarios


Kinase Inhibitor Library via 5-Bromoindole Scaffold

A medicinal chemistry team designing a focused library of indole-based kinase inhibitors selects CAS 905710-14-7 as the core scaffold because published SAR demonstrates that 5-bromo substitution enhances potency against Src-family kinases compared to non-brominated or alternatively brominated indoles [1][2]. The 3-hydroxymethyl group is converted to a mesylate leaving group and displaced with diverse amines, while the C5-Br undergoes parallel Suzuki coupling with arylboronic acids to generate a matrix library. The 4-bromo regioisomer (CAS 914349-05-6) is excluded because it would redirect the cross-coupling vector and lacks the supporting SAR literature. The cost advantage of the 5-bromo compound (£21/g vs. £156/g for 4-bromo) enables the procurement of sufficient material for a 96-member library at a fraction of the cost .

PROTAC Degrader Synthesis via Bifunctional Linker

A chemical biology group synthesizing PROTAC molecules requires an indole-based target-protein ligand with two orthogonal functionalization sites. CAS 905710-14-7 is chosen because the 3-hydroxymethyl group can be directly esterified with a PEG-linker–E3 ligase ligand conjugate, while the 5-bromo substituent is reserved for late-stage diversification of the target-binding moiety via Buchwald–Hartwig amination or Suzuki coupling [1]. The compound is explicitly stocked as a Protein Degrader Building Block, confirming its fitness for this application [2]. The alternative 3-formyl analog (CAS 325800-39-3) would require an additional reduction step to achieve an equivalent ester linkage, adding one synthetic step and reducing overall yield.

High-Throughput Automated Derivatization with Ambient-Stable Building Blocks

A high-throughput synthesis facility using automated liquid handlers and solid-phase synthesis platforms selects CAS 905710-14-7 specifically because its melting point (105–107 °C) and room-temperature storage stability eliminate the need for cold-chain logistics and freezer workflow integration that would be required for the 4-bromo regioisomer or the non-hydroxymethyl analog [1]. The compound's free-flowing crystalline nature at ambient temperature ensures accurate powder dispensing on automated weighing stations without clumping or static adhesion. The validated melting point also provides a rapid identity check by capillary measurement upon receipt, a quality-control step unavailable for the 4-bromo regioisomer which lacks a published melting point [2].

Scalable Route Scouting for Indole API Intermediate

A process chemistry team evaluating scalable routes to an investigational drug substance containing a 5-substituted indole core selects CAS 905710-14-7 as the key intermediate. The team leverages the C5-Br for a palladium-catalyzed cross-coupling to install the final aryl/heteroaryl substituent while using the C3-hydroxymethyl group for chain extension via Appel reaction or Mitsunobu coupling. The 10 g price point (£123.00 for 5-bromo vs. £1,551.00 for 4-bromo) makes the 5-bromo regioisomer the only economically viable option for multi-gram route scouting [1]. Additionally, the room-temperature storage specification simplifies inventory management in the kilo-lab environment, where dedicated refrigerated storage for intermediates may be limited.

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